(E)-2-((1-(styrènesulfonyl)pyrrolidin-3-yl)thio)acétate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-methyl 2-((1-(styrylsulfonyl)pyrrolidin-3-yl)thio)acetate is a useful research compound. Its molecular formula is C15H19NO4S2 and its molecular weight is 341.44. The purity is usually 95%.

BenchChem offers high-quality (E)-methyl 2-((1-(styrylsulfonyl)pyrrolidin-3-yl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 2-((1-(styrylsulfonyl)pyrrolidin-3-yl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Oxydation catalysée au rhodium et trifluoroéthoxylation: Des chercheurs ont développé une nouvelle méthode de synthèse de dihydropyrrolidones trifluoroéthoxylées par oxydation catalysée au rhodium et trifluoroéthoxylation de pyrrolidones . Ce processus permet la trifluoroéthoxylation de liaisons C–H sp3 non activées, éliminant ainsi le besoin de substrats halogénés ou de groupes directeurs. Les γ-butyrolactames α,β-insaturées résultantes peuvent être ensuite fonctionnalisées par des réactions d'addition de Michael ou par échange du groupe trifluoroéthoxy contre un groupe hexafluoroisopropoxy. Ces composés présentent une activité antitumorale in vitro et constituent des composés d'intérêt potentiel pour des recherches ultérieures.

- Synthèse sans catalyseur de carbamates: La réactivité du composé permet la synthèse sans catalyseur de carbamates de N-pyridin-2-yle, de N-quinoléin-2-yle et de N-isoquinoléin-1-yle à partir d'urées N-hétéryliques et d'alcools facilement accessibles . Cette technique respectueuse de l'environnement offre des rendements bons à élevés et une large gamme de substrats.

Synthèse organique et réactions domino

Catalyse

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various biological targets

Mode of Action

The exact mode of action of (E)-methyl 2-((1-(styrylsulfonyl)pyrrolidin-3-yl)thio)acetate is currently unknown. It is likely that the compound interacts with its targets in a manner similar to other compounds with similar structures . The compound’s interaction with its targets and the resulting changes would need to be determined through further experimental studies.

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways

Pharmacokinetics

Compounds with similar structures have been known to exhibit certain pharmacokinetic properties

Result of Action

Compounds with similar structures have been known to exhibit certain effects

Action Environment

Environmental factors such as ph, temperature, and the presence of other compounds can influence the action of many chemical compounds

Activité Biologique

(E)-methyl 2-((1-(styrylsulfonyl)pyrrolidin-3-yl)thio)acetate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure

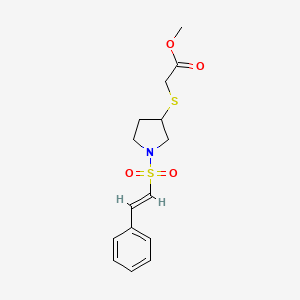

The compound can be represented by the following structure:

The biological activity of (E)-methyl 2-((1-(styrylsulfonyl)pyrrolidin-3-yl)thio)acetate is primarily attributed to its interaction with various biological targets. The presence of the styrylsulfonyl group suggests potential interactions with proteins involved in signaling pathways, while the pyrrolidine moiety may influence receptor binding.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that related compounds in the same class demonstrate significant antibacterial and antifungal properties. For instance, compounds with similar structural features have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth .

- Cytotoxic Effects : Preliminary studies suggest that (E)-methyl 2-((1-(styrylsulfonyl)pyrrolidin-3-yl)thio)acetate may exhibit cytotoxic effects against cancer cell lines. This activity could be linked to its ability to induce apoptosis or inhibit cell proliferation .

Data Table: Biological Activity Summary

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Antibacterial | Gram-positive bacteria | Inhibition of growth | |

| Antifungal | Candida species | Inhibition of growth | |

| Cytotoxicity | Cancer cell lines | Induction of apoptosis |

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various derivatives of styrylsulfonyl compounds, including (E)-methyl 2-((1-(styrylsulfonyl)pyrrolidin-3-yl)thio)acetate. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics .

- Cytotoxicity Assay : In vitro assays conducted on several cancer cell lines showed that the compound induced significant cytotoxicity, with IC50 values indicating effective concentrations for therapeutic applications. Further mechanistic studies are needed to elucidate the pathways involved in its anticancer activity .

Propriétés

IUPAC Name |

methyl 2-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S2/c1-20-15(17)12-21-14-7-9-16(11-14)22(18,19)10-8-13-5-3-2-4-6-13/h2-6,8,10,14H,7,9,11-12H2,1H3/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJENWCIVSNSVPM-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)S(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CSC1CCN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.